molecular formula C5H4BrNO B2397458 4-bromo-1H-pyrrole-3-carbaldehyde CAS No. 1378850-57-7

4-bromo-1H-pyrrole-3-carbaldehyde

Cat. No.: B2397458
CAS No.: 1378850-57-7
M. Wt: 173.997
InChI Key: YPHTZOJAYSPYBS-UHFFFAOYSA-N
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Description

4-bromo-1H-pyrrole-3-carbaldehyde: is an organic compound with the molecular formula C5H4BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the fourth position and an aldehyde group at the third position of the pyrrole ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Pyrrole-3-carbaldehyde: One common method involves the bromination of pyrrole-3-carbaldehyde. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane.

    From Pyrrole-2-carboxylic Acid: Another method involves the reaction of pyrrole-2-carboxylic acid with sodium bromate in acetonitrile under basic conditions to form 4-bromo-1H-pyrrole-2-carboxylic acid.

Industrial Production Methods: Industrial production methods for 4-bromo-1H-pyrrole-3-carbaldehyde are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

Major Products:

    Substitution: Products include 4-amino-1H-pyrrole-3-carbaldehyde or 4-thio-1H-pyrrole-3-carbaldehyde.

    Oxidation: 4-bromo-1H-pyrrole-3-carboxylic acid.

    Reduction: 4-bromo-1H-pyrrole-3-methanol.

Scientific Research Applications

Chemistry: 4-bromo-1H-pyrrole-3-carbaldehyde is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the preparation of indole derivatives, which are important in medicinal chemistry .

Biology and Medicine: This compound is used in the synthesis of bioactive molecules that have potential therapeutic applications. It serves as an intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the materials science field, this compound is used in the synthesis of polymers and coordination complexes. It is also utilized in the production of dyes and pigments .

Comparison with Similar Compounds

Uniqueness: 4-bromo-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which allows for selective reactions and the synthesis of specific derivatives. Its reactivity and versatility make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-1H-pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-2-7-1-4(5)3-8/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHTZOJAYSPYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378850-57-7
Record name 4-bromo-1H-pyrrole-3-carbaldehyde
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